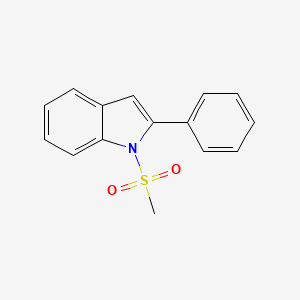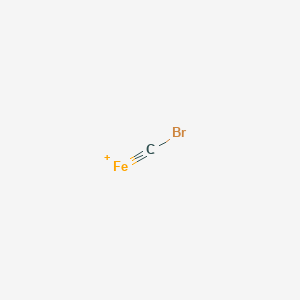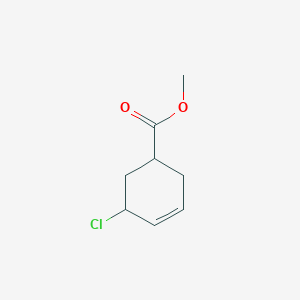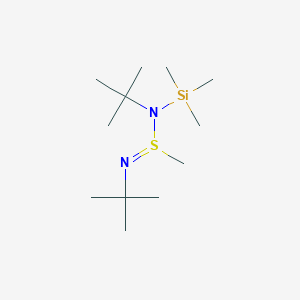![molecular formula C12H14N2O3 B14377280 2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one CAS No. 89587-35-9](/img/structure/B14377280.png)
2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one is a complex organic compound with a unique structure that includes an oxime and an oxazetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one typically involves the reaction of α-isonitrosopropiophenone with suitable reagents to form the desired oxazetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts to facilitate the formation of the oxime and oxazetidinone structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxime group can yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, while the oxazetidinone ring can interact with specific receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyimino-2-phenylacetonitrile: Similar in structure but lacks the oxazetidinone ring.
Ethyl cyanohydroxyiminoacetate: Contains an oxime group but has different functional groups and applications
Uniqueness
2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one is unique due to its combination of an oxime and an oxazetidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89587-35-9 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(1-hydroxyimino-2-methyl-1-phenylpropan-2-yl)oxazetidin-3-one |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,14-10(15)8-17-14)11(13-16)9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3 |
Clave InChI |
YEGYPMKYKUBRAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NO)C1=CC=CC=C1)N2C(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)

![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)


